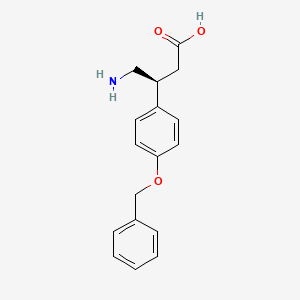![molecular formula C5H5N5S B13096530 5-Methyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine CAS No. 7248-53-5](/img/structure/B13096530.png)
5-Methyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine is a heterocyclic compound that features a unique fusion of thiadiazole and pyrimidine rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine typically involves multi-component reactions. One common method is the cyclocondensation of substituted thiadiazole-amines with aldehydes and active methylene compounds. This reaction can be carried out under various conditions, including solvent-free microwave irradiation or using green solvents like ethanol .
Industrial Production Methods
Industrial production methods for this compound often utilize robust and sustainable catalysts. For example, vanadium oxide loaded on fluorapatite has been shown to be an effective catalyst for the synthesis of thiadiazolo[3,2-a]pyrimidines, providing high yields and rapid reaction times .
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary but often involve mild temperatures and environmentally friendly solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while nucleophilic substitution can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
5-Methyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: This compound has shown potential as an antimicrobial and antiviral agent.
Medicine: It is being explored for its cytotoxic properties against cancer cells and its potential as an anti-inflammatory agent.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and conductivity
Mecanismo De Acción
The mechanism of action of 5-Methyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like DNA gyrase, which is crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity. In cancer cells, it may induce apoptosis by interfering with cell cycle progression and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolo[3,2-α]pyrimidines: These compounds share a similar ring structure and have been studied for their antimicrobial and antiviral activities.
Pyrazolo[3,4-d]pyrimidines: Known for their cytotoxic properties and potential as kinase inhibitors.
Pyrimido[4,5-d]pyrimidines: These compounds are explored for their anti-inflammatory and anticancer activities.
Uniqueness
5-Methyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine stands out due to its unique combination of thiadiazole and pyrimidine rings, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad range of applications make it a valuable compound in scientific research .
Propiedades
Número CAS |
7248-53-5 |
|---|---|
Fórmula molecular |
C5H5N5S |
Peso molecular |
167.19 g/mol |
Nombre IUPAC |
5-methyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine |
InChI |
InChI=1S/C5H5N5S/c1-2-7-4(6)3-5(8-2)10-11-9-3/h1H3,(H2,6,7,8,10) |
Clave InChI |
VBYRQAVWRVYISH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=NSN=C2C(=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Isopropyl-[1,2,4]triazolo[1,5-A]pyridine-6-carbaldehyde](/img/structure/B13096447.png)
![6-ethoxy-1H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B13096453.png)
![4-(3-(4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propyl)morpholine](/img/structure/B13096454.png)
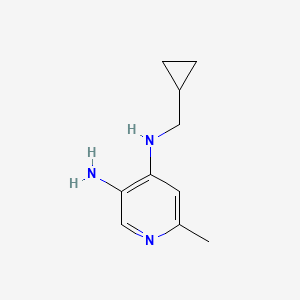
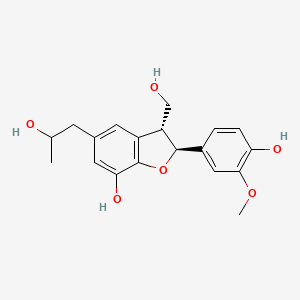
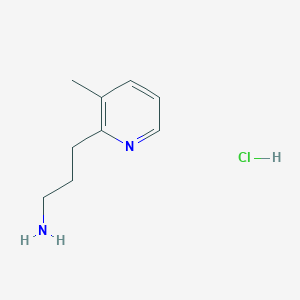
![tert-butyl N-[(2S)-butan-2-yl]carbamate](/img/structure/B13096470.png)

![6-(Pyrazin-2-YL)thieno[3,2-B]pyridine-3-carboxylic acid](/img/structure/B13096478.png)
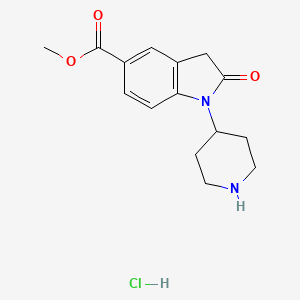
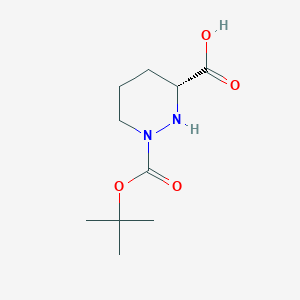
![9-(3-(9H-Carbazol-9-yl)phenyl)-3-(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole](/img/structure/B13096522.png)
![4-(5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)pyrimidin-2-amine](/img/structure/B13096528.png)
